molecular formula C19H13F2N5O2 B2848419 1-(4-Fluorophenyl)-4-[[1-(3-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione CAS No. 2380057-25-8

1-(4-Fluorophenyl)-4-[[1-(3-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione

Cat. No. B2848419
CAS RN: 2380057-25-8
M. Wt: 381.343
InChI Key: KVMUMQNHWPRODZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-[[1-(3-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione, also known as FPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FPTP is a pyrazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-[[1-(3-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione involves the inhibition of various cellular processes, including the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the aggregation of amyloid-beta peptides by binding to the hydrophobic pockets of the peptides. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-kappaB.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the mitochondrial pathway and inhibiting the expression of anti-apoptotic proteins. This compound has also been shown to inhibit the migration and invasion of cancer cells by inhibiting the expression of matrix metalloproteinases. In Alzheimer's disease, this compound inhibits the aggregation of amyloid-beta peptides and reduces oxidative stress. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in various diseases.

Advantages and Limitations for Lab Experiments

1-(4-Fluorophenyl)-4-[[1-(3-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione has several advantages for lab experiments, including its high purity and stability, which make it suitable for in vitro and in vivo studies. However, this compound has some limitations, including its low solubility in water, which can limit its use in certain experiments. Additionally, this compound has a short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for research on 1-(4-Fluorophenyl)-4-[[1-(3-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione. One area of research is the development of this compound analogs with improved solubility and stability. Another area of research is the investigation of the potential use of this compound as a therapeutic agent for other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential side effects.

Synthesis Methods

1-(4-Fluorophenyl)-4-[[1-(3-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione can be synthesized using various methods, including the reaction of 4-fluorobenzaldehyde with 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxaldehyde in the presence of pyrazine-2,3-dione. Another method involves the reaction of 4-fluorobenzaldehyde with 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxaldehyde in the presence of hydrazine hydrate and pyrazine-2,3-dione. These methods have been optimized to produce high yields of this compound with purity greater than 95%.

Scientific Research Applications

1-(4-Fluorophenyl)-4-[[1-(3-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione has been studied for its potential applications in the field of medicine. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential use as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-(4-fluorophenyl)-4-[[1-(3-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N5O2/c20-13-4-6-16(7-5-13)25-9-8-24(18(27)19(25)28)11-15-12-26(23-22-15)17-3-1-2-14(21)10-17/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMUMQNHWPRODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=C(N=N2)CN3C=CN(C(=O)C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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